Butanoic acid, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino-
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Overview
Description
Butanoic acid, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- is a complex chemical compound with a significant role in various scientific fields This compound is a peptide consisting of multiple amino acids, which contributes to its unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- typically involves the stepwise assembly of its constituent amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and the protection of the amino group to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or LPPS techniques, with optimizations for yield and purity. The use of automated peptide synthesizers can enhance efficiency and consistency. Additionally, enzymatic methods may be employed to catalyze specific peptide bond formations, reducing the need for harsh chemical reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various protecting group reagents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds can yield free thiol groups.
Scientific Research Applications
Butanoic acid, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in peptide-based vaccines.
Industry: The compound can be utilized in the production of biocompatible materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Butanoic acid, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or conformation. These interactions can modulate various biochemical pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-amino-, (S)-: This compound shares a similar backbone but lacks the additional amino acid residues present in Butanoic acid, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino-.
L-2-aminobutyric acid: Another related compound, often used as a precursor in the synthesis of more complex peptides.
Uniqueness
What sets Butanoic acid, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- apart from similar compounds is its specific sequence of amino acids, which imparts unique structural and functional properties. This sequence allows for precise interactions with biological targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
123952-14-7 |
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Molecular Formula |
C25H38N6O9 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-aminobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H38N6O9/c1-4-15(26)21(35)31-20(12(3)32)24(38)30-18(11-19(27)34)23(37)29-17(10-13-6-8-14(33)9-7-13)22(36)28-16(5-2)25(39)40/h6-9,12,15-18,20,32-33H,4-5,10-11,26H2,1-3H3,(H2,27,34)(H,28,36)(H,29,37)(H,30,38)(H,31,35)(H,39,40)/t12-,15+,16+,17+,18+,20+/m1/s1 |
InChI Key |
HPEBQHGJJYECRG-KJSGDYLNSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)O)N |
Canonical SMILES |
CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)O)N |
Origin of Product |
United States |
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